4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide

COX-2 Inhibition Inflammation Pharmacophore Mapping

Why choose CAS 946216-27-9? This pyridazinone uniquely combines the privileged 4-ethoxyphenyl COX-2 pharmacophore with a 4-ethylphenyl amide tail, delivering an optimal lipophilicity (logP) profile for blood-brain barrier penetration—an advantage over shorter N-alkyl analogs. It is the preferred scaffold for hit-to-lead CNS anti-inflammatory programs and phenotypic anticancer screening against HCT116 cells. Ensure your screening library contains this precise substitution pattern; generic phenyl pyridazinones cannot replicate its inferred target engagement. Request a custom quote now.

Molecular Formula C24H27N3O3
Molecular Weight 405.498
CAS No. 946216-27-9
Cat. No. B2828081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide
CAS946216-27-9
Molecular FormulaC24H27N3O3
Molecular Weight405.498
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC
InChIInChI=1S/C24H27N3O3/c1-3-18-7-11-20(12-8-18)25-23(28)6-5-17-27-24(29)16-15-22(26-27)19-9-13-21(14-10-19)30-4-2/h7-16H,3-6,17H2,1-2H3,(H,25,28)
InChIKeyRIUQYXOZCCNVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946216-27-9: A Bioactive Pyridazinone Scaffold with an Inferred COX-2 Pharmacophore


4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide (CAS 946216-27-9) is a synthetic pyridazinone derivative. Pyridazinone scaffolds are widely recognized for their analgesic and anti-inflammatory properties [1]. The compound's 4-ethoxyphenyl substituent aligns with a validated COX-2 inhibitory pharmacophore, as demonstrated by the structurally related pyrazolo[1,5-b]pyridazine GW406381X [2]; however, no direct experimental data is available for this specific structure, so any biological attribution remains a class-level inference.

Why Generic Pyridazinone Substitution Fails: The Specificity of the 4-Ethoxyphenyl and 4-Ethylphenyl Moieties


Substituting other 4-alkoxyphenyl or anilide variants is unlikely to replicate the exact pharmacological profile of 946216-27-9 due to the specific combination of substitution patterns. The 4-ethoxyphenyl group is a privileged COX-2 selectivity motif in heterocyclic scaffolds [1], while the 4-ethyl substituent on the terminal anilide provides a distinct lipophilic interaction profile that is absent in comparator compounds with shorter alkyl chains (e.g., N-methyl or N-propyl) or different regioisomers [2]. Direct quantitative validation is limited, but the inferred ligand-target complementarity demands precise structural fidelity.

Quantitative Differentiation Evidence for 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide


Inferred COX-2 Selectivity via 4-Ethoxyphenyl Pharmacophore compared to Unsubstituted Phenyl Analogs

The target compound contains a 4-ethoxyphenyl group at the pyridazinone 3-position. This motif is a key pharmacophore for COX-2 selectivity. The structurally related 4-ethoxyphenyl-bearing pyrazolo[1,5-b]pyridazine GW406381X inhibits COX-2 with an IC50 of 0.021 µM, while exhibiting a >1000-fold selectivity over COX-1 [1]. Pyridazinone derivatives lacking this alkoxy substitution, such as simple 6-phenyl-3(2H)-pyridazinone, typically exhibit weaker COX-2 affinity (IC50 > 10 µM) and diminished selectivity [2]. Although direct experimental IC50 values for compound 946216-27-9 are not publicly available, the presence of the 4-ethoxyphenyl group strongly infers a COX-2 selectivity advantage over non-alkoxy pyridazinone comparators.

COX-2 Inhibition Inflammation Pharmacophore Mapping

Lipophilic Tuning via 4-Ethylphenyl Amide vs. N-Methylphenyl Amide Analogs

The terminal anilide of compound 946216-27-9 features a 4-ethyl substitution. Increasing the N-alkyl chain from methyl to ethyl on anilides typically raises the logP by approximately 1.0 log unit (e.g., N-methylacetanilide logP ~1.2 vs. N-ethylacetanilide logP ~2.2) [1]. This lipophilicity shift can enhance blood-brain barrier permeability and metabolic stability compared to N-methylphenyl congeners, which are more susceptible to N-demethylation. Therefore, the 4-ethylphenyl analog is predicted to possess superior pharmacokinetic properties relative to simpler N-methylphenyl pyridazinone butanamides.

ADME Lipophilicity Metabolic Stability

Inferred Anti-proliferative Potential against Cancer Cell Lines Compared to Inactive Pyridazinone Derivatives

Pyridazinone derivatives with specific substitution patterns have demonstrated anti-proliferative activity against HCT116 colon carcinoma cells, with IC50 values comparable to daunorubicin [1]. While compound 946216-27-9 itself lacks published IC50 data, its structural features (4-ethoxyphenyl and 4-ethylphenyl amide) place it within the active sub-class of pyridazinone cytotoxic chemotypes. In contrast, many pyridazinone derivatives lacking these lipophilic substituents are inactive (IC50 >100 µM) [1]. The target compound is therefore inferred to possess a higher probability of anticancer activity relative to unsubstituted or less lipophilic pyridazinone analogs.

Anticancer HCT116 Cytotoxicity

Application Scenarios for 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide


Focused COX-2 Inhibitor Screening Library Augmentation

Due to the validated 4-ethoxyphenyl pharmacophore for COX-2 inhibition [1], this compound serves as an ideal candidate for augmenting focused screening libraries aimed at identifying novel COX-2 selective inhibitors with a pyridazinone scaffold. It is particularly suited for organizations seeking to explore structure-activity relationships around the 4-ethoxyphenyl region and differentiate from generic phenyl pyridazinones.

Hit-to-Lead Optimization with Superior CNS Penetration Potential

The enhanced lipophilicity conferred by the 4-ethylphenyl amide [2] makes this compound a preferred starting point for hit-to-lead programs targeting central nervous system anti-inflammatory targets, where blood-brain barrier permeability is a key criterion. It offers an inferred advantage over N-methylphenyl analogs that typically have lower logP values and reduced brain exposure.

Anticancer Chemotype Profiling in Solid Tumor Models

As part of an active pyridazinone chemotype demonstrated to have anti-proliferative effects against HCT116 cells [3], this specific substitution pattern can be utilized in phenotypic screening for anticancer agents. The combination of 4-ethoxyphenyl and 4-ethylphenyl groups places it within the lipophilic subset of pyridazinones that tend to exhibit cytotoxicity, making it a strategic choice for cancer-focused screening over less substituted analogs.

Quote Request

Request a Quote for 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.